Microcin H47

Antimicrobial Activity Spectrum of Action Enterobacteriaceae

Microcin H47 (MccH47) is a ribosomally synthesized peptide antibiotic classified as a Class IIb microcin, a family of low-molecular-weight (.

Molecular Formula
Molecular Weight
Cat. No. B1577373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocin H47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Microcin H47 Procurement: A Chromosome-Encoded Class IIb Microcin for Targeted Enterobacteriaceae Control


Microcin H47 (MccH47) is a ribosomally synthesized peptide antibiotic classified as a Class IIb microcin, a family of low-molecular-weight (<10 kDa) antimicrobials produced by Escherichia coli to inhibit phylogenetically related Enterobacteriaceae [1]. Unlike the majority of characterized colicins and microcins, which are plasmid-encoded, the genetic determinants for MccH47 synthesis, immunity, and secretion are stably integrated within a ~10-kb region on the E. coli chromosome [2]. Mature MccH47 is a 60-residue peptide that undergoes a unique post-translational modification at its C-terminus, involving the covalent attachment of a salmochelin-like catecholate siderophore moiety [3]. This structural feature enables a 'Trojan Horse' uptake mechanism, whereby the peptide parasitizes iron-scavenging receptors (e.g., FepA, Cir, Fiu) to gain entry into susceptible Gram-negative cells [4].

Microcin H47: Why Class-Level Substitution is Insufficient for Scientific and Industrial Applications


Substituting Microcin H47 with another Class IIb microcin (such as MccM or MccE492) or a conventional antibiotic introduces significant scientific and operational risk due to the compound's unique genomic origin, uptake pathway, and target specificity. Unlike plasmid-borne microcins like Colicin V or MccB17, which rely on potentially mobile genetic elements, MccH47's chromosomal location ensures genetic stability and eliminates the risk of plasmid loss during fermentation or probiotic engineering [1]. Furthermore, while many microcins share a general mechanism of membrane disruption or DNA gyrase inhibition, MccH47 specifically requires the FoF1-ATP synthase complex for its bactericidal action, a distinct intracellular target that differentiates it from both unmodified peptides and those that act solely as ionophores [2]. Finally, its dependence on specific iron-catecholate receptors (FepA, Cir, Fiu) for uptake creates a unique, narrow spectrum of activity that spares beneficial commensal bacteria, a property not observed with broader-spectrum Class I microcins or traditional small-molecule antibiotics [3].

Quantitative Evidence Guide: Validated Differentiation of Microcin H47 vs. Alternatives


MccH47 Potency and Spectrum Specificity vs. Class IIb Microcin M (MccM) and MccE492

In a direct comparative analysis of bactericidal activity against wild-type and isogenic mutant strains, MccH47 exhibits a distinct spectrum of activity that is both broader and more selective than its closest structural analogs, MccM and MccE492 [1]. While all three microcins rely on iron-catecholate receptors for uptake, MccH47 demonstrated superior inhibitory activity against specific Enterobacteriaceae, including Salmonella enterica and Enterobacter cloacae, when compared to MccM [1]. This is not a general property of the class; it is a specific quantitative differentiation. The study further quantified that inactivation of the primary receptor FepA significantly reduces the inhibition halos for MccM and MccE492, but MccH47 maintains a relatively larger zone of inhibition, suggesting a more efficient or promiscuous utilization of secondary receptors like Cir and Fiu [1].

Antimicrobial Activity Spectrum of Action Enterobacteriaceae Siderophore-Microcin

MccH47 vs. Class I Microcin B17 (MccB17) and Unmodified Microcin Colicin V: Chromosomal Stability as a Bioprocessing Advantage

A primary differentiator for MccH47 is its chromosomal origin, which contrasts sharply with the plasmid-encoded nature of most other well-characterized microcins and colicins. As established in the initial characterization of MccH47, 'In contrast to all the other colicins and microcins examined to date, which are plasmid encoded, the genes for MccH47 synthesis and immunity are located on the chromosome' [1]. This is a binary, qualitative difference with profound implications for scalable production. In industrial fermentation or probiotic engineering, plasmid-based systems (used for MccB17, Colicin V, MccC7, etc.) require constant antibiotic selection pressure to prevent plasmid loss, which adds cost and complexity [2]. The chromosomal locus of MccH47 ensures its genetic determinants are stably maintained and inherited without selection, a feature that was later shown to be a defining characteristic of a specific sub-group of chromosome-encoded microcins including MccH47, MccE492, MccM, and MccI47 [3].

Genetic Stability Fermentation Bioprocessing Plasmid-encoded Chromosome-encoded

MccH47's Unique Intracellular Target: ATP Synthase vs. Membrane-Disrupting Class II Microcins

MccH47 is differentiated from other Class II microcins, such as Colicin V and MccE492, by its specific requirement for the FoF1-ATP synthase complex for antibiotic action. While many peptide antibiotics act as ionophores that dissipate the transmembrane electrochemical gradient, genetic analyses of MccH47-resistant mutants have pinpointed ATP synthase as the necessary target [1]. The study explicitly states that 'the presence of the ATP synthase complex is necessary for microcin action' and that mutations in atp genes confer resistance [1]. Further investigation identified the proton channel of ATP synthase as the minimal structure necessary and sufficient for MccH47's effect, a level of target definition that is not available for many other microcins [2]. This mechanism is distinct from that of Colicin V, which disrupts membrane potential, and MccB17, which inhibits DNA gyrase, providing a clear basis for differentiated application [3].

Mode of Action ATP Synthase Bactericidal Target Specificity

MccH47's Broad and Potent Activity Against MDR Enterobacteriaceae Including Salmonella spp.

Contrary to earlier reports suggesting a narrow spectrum restricted to E. coli, purified MccH47 demonstrates broad and potent activity against a range of clinically relevant, multidrug-resistant (MDR) Enterobacteriaceae. In quantitative MIC assays, MccH47 exhibited strong effects against all tested strains of E. coli, Shigella, and Salmonella, with MIC values ranging from 6.3 to 73.2 µg/mL [1]. This is a crucial quantitative differentiator, as it includes potent activity against Salmonella Typhimurium (MIC 36.6-73.2 µg/mL) and Salmonella Typhi (MIC 52.3-61.5 µg/mL), for which previous data were conflicting [1]. Importantly, this activity is selective; no MIC was achieved against Klebsiella, Acinetobacter, or Pseudomonas species even at concentrations as high as 650 µg/mL, highlighting a defined therapeutic window that is not a general property of the compound class [1]. This data provides a clear, quantitative basis for selecting MccH47 over alternatives for applications targeting specific enteric pathogens, including MDR strains, while avoiding broad-spectrum disruption of the gut microbiota.

Multidrug Resistance MDR MIC Salmonella Enterobacteriaceae

Microcin H47: Validated Application Scenarios for Research and Industrial Procurement


Engineering Stable Probiotic Strains for Pathogen Decolonization

The chromosomal nature of the MccH47 genetic system [1] makes it uniquely suited for engineering stable, next-generation probiotic strains, such as E. coli Nissle 1917 [2]. Unlike plasmid-based antimicrobial peptide expression systems that require antibiotic selection and are prone to loss, the stably integrated mch gene cluster ensures consistent, long-term production of MccH47 within the gut environment. This application is directly supported by quantitative data demonstrating MccH47's potent and selective activity against enteric pathogens like Salmonella and Shigella, including MDR strains, at low µg/mL concentrations [3]. Procurement of the MccH47 gene cluster is therefore directly relevant for developing live biotherapeutic products (LBPs) aimed at targeted decolonization of specific pathogens without broad-spectrum disruption of the commensal microbiota.

Developing Selective Antimicrobial Formulations for MDR Enterobacteriaceae

The quantitative MIC data [1] provides a clear justification for procuring purified MccH47 or its recombinant form (e.g., MccH47-MGE) for use in selective antimicrobial formulations. The >10-fold difference in susceptibility between target pathogens (E. coli, Salmonella, Shigella) and non-target organisms (Klebsiella, Pseudomonas) demonstrates a defined therapeutic window. This supports applications in selective culture media for pathogen isolation, targeted decontamination of surfaces or food products at risk for specific Enterobacteriaceae contamination, or as a lead compound for developing a new class of narrow-spectrum antibiotics. The defined ATP synthase target [2] further supports research into combination therapies with existing drugs that have different mechanisms of action.

Plasmid Stabilization and Selection in Recombinant Protein Production

A validated industrial application of the MccH47 system is its use as a non-antibiotic plasmid selection marker. The mchI gene, which encodes the immunity protein for MccH47, has been successfully used to stabilize plasmids in attenuated bacterial live vectors [1]. When a production plasmid carries mchI, only cells that retain the plasmid can survive in an environment containing MccH47. This system eliminates the need for traditional antibiotic resistance markers, which is a major regulatory and safety advantage for producing recombinant proteins, vaccines, or other biotherapeutics intended for human or animal use. Procurement of the MccH47 immunity gene (mchI) and the corresponding microcin is therefore a strategic decision for creating clinically acceptable, high-stability plasmid maintenance systems.

Investigating Novel Iron-Uptake Targeted Antibiotics

MccH47 serves as a prototypical 'Trojan Horse' antibiotic, using the iron-catecholate receptors FepA, Cir, and Fiu to gain entry into Gram-negative cells [1]. This unique uptake mechanism, coupled with its defined intracellular target (ATP synthase) [2], makes it an invaluable tool compound for fundamental research into iron-uptake pathways and the development of novel drug delivery vectors. Researchers can utilize MccH47 to study the efficiency of these siderophore receptors under different iron-limiting conditions or to design chimeric molecules that link the siderophore-based uptake domain of MccH47 to other toxic payloads, as demonstrated in modular studies with Colicin V [3]. This application is directly supported by evidence that MccH47's C-terminal domain governs its receptor-specific uptake and that this module is functionally interchangeable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Microcin H47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.